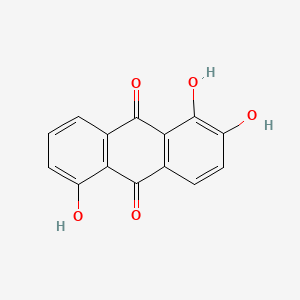
1,2,5-Trihydroxyanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trihydroxyanthraquinone, also known as oxyanthrarufin, is an organic compound derived from anthraquinone by replacing three hydrogen atoms with hydroxyl groups. This compound is part of the trihydroxyanthraquinone family, which includes several isomers with varying positions of hydroxyl groups. These compounds are known for their vibrant colors and have been historically significant as dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,5-Trihydroxyanthraquinone can be synthesized through a nucleophilic substitution reaction of anthracene. The process involves the nitration of anthracene to produce 2-nitroanthracene, which is then subjected to further reactions to introduce hydroxyl groups .
Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of 1,2-dihydroxyanthracene-9,10-dione in the presence of boric acid and fuming sulfuric acid, followed by hydrolysis . Another method includes the reaction of 5,6-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-1-sulfonic acid with sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5-Trihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for acetylation reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trihydroxyanthraquinone has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Investigated for its potential as an antioxidant and free radical scavenger.
Medicine: Studied for its anticancer properties and ability to inhibit cancer cell proliferation.
Industry: Utilized as a dye and in photopolymerization processes under green LED irradiation.
Wirkmechanismus
The mechanism of action of 1,2,5-Trihydroxyanthraquinone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Anticancer Activity: It inhibits key cellular proteins involved in cancer progression, such as kinases and topoisomerases.
Vergleich Mit ähnlichen Verbindungen
1,2,5-Trihydroxyanthraquinone is unique among its isomers due to the specific positions of its hydroxyl groups. Similar compounds include:
- 1,2,3-Trihydroxyanthraquinone (anthragallol)
- 1,2,4-Trihydroxyanthraquinone (purpurin)
- 1,2,6-Trihydroxyanthraquinone (flavopurpurin)
- 1,2,7-Trihydroxyanthraquinone (isopurpurin)
- 1,2,8-Trihydroxyanthraquinone (oxychrysazin)
Each of these compounds has unique properties and applications, but this compound stands out for its specific reactivity and potential in various fields.
Eigenschaften
CAS-Nummer |
6486-93-7 |
|---|---|
Molekularformel |
C14H8O5 |
Molekulargewicht |
256.21 g/mol |
IUPAC-Name |
1,2,5-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-8-3-1-2-6-10(8)12(17)7-4-5-9(16)14(19)11(7)13(6)18/h1-5,15-16,19H |
InChI-Schlüssel |
FMRLRBCECZNJNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


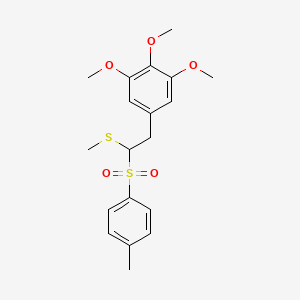
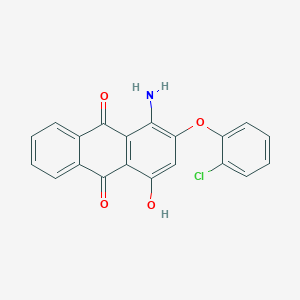
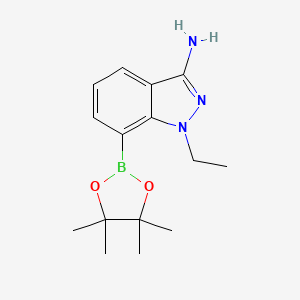
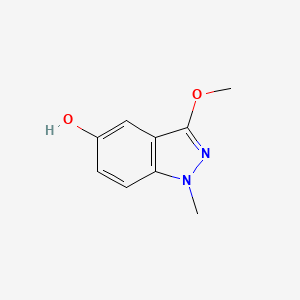
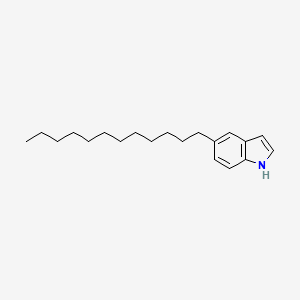
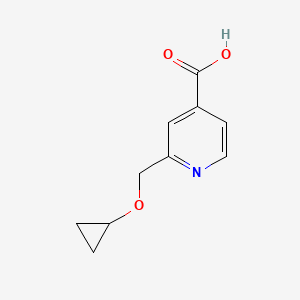
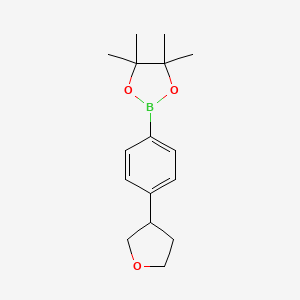

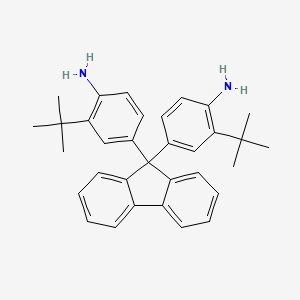
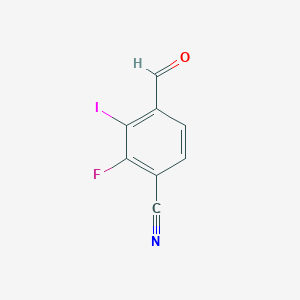

![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
